8-Methyl-9h-pyrido[3,4-b]indole

Receptor Pharmacology Neuropharmacology Radioligand Binding

Neuropharmacology studies often fail due to off-target α2-adrenergic effects when using less selective imidazoline ligands. Harmane solves this with its unique 1,000-fold selectivity window for I1-imidazoline receptors (IC50=30 nM) over α2-adrenoceptors (IC50=18 μM), enabling unambiguous attribution of physiological responses. - Enables I1-receptor specific signaling studies in central blood pressure regulation & insulin secretion. - Validated for LC-MS/MS method development; distinct chromatographic properties from harmine/norharmane. - Reliable global supply with batch-to-batch consistency for longitudinal studies.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B13927429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-9h-pyrido[3,4-b]indole
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=C(N2)C=NC=C3
InChIInChI=1S/C12H10N2/c1-8-3-2-4-10-9-5-6-13-7-11(9)14-12(8)10/h2-7,14H,1H3
InChIKeyVQTGMRLUNMTCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harmane: Reference Standard and Selective Probe in β-Carboline Research


8-Methyl-9H-pyrido[3,4-b]indole, commonly referred to as harmane, is a β-carboline alkaloid characterized by a fused indole-pyridine scaffold with a methyl substitution at the 8-position [1]. It is endogenously present in mammalian tissues and also found in various foods, tobacco smoke, and traditional medicinal plants . Its utility in research stems from its well-documented profile as a selective inhibitor of multiple enzymes (including monoamine oxidase and acetylcholinesterase) and its high affinity for I1-imidazoline receptors, making it a critical reference compound for neuropharmacology and analytical toxicology .

Why Generic β-Carboline Substitution Fails


The β-carboline class exhibits profound functional divergence despite structural similarity; generic substitution is therefore not scientifically valid. As demonstrated in Section 3, even minor changes—such as the addition of a C7-methoxy group in harmine [1] or the absence of the 8-methyl group in norharmane [2]—dramatically alter receptor selectivity, enzymatic inhibition potency, and neurotoxicological profile. For instance, while harmane and harmine share antiplatelet activity, harmane demonstrates a 1,000-fold selectivity for I1-imidazoline receptors over α2-adrenergic receptors, a selectivity window that is not replicated across the class . Consequently, substituting harmane with a closely related alkaloid without rigorous cross-validation will confound experimental outcomes and invalidate comparative analyses.

Quantitative Differentiation from Related β-Carbolines


I1-Imidazoline Receptor Affinity and α2-Adrenergic Selectivity

Harmane exhibits a high affinity for the I1-imidazoline receptor (IC50 = 30 nM), demonstrating a 1,000-fold selectivity over the α2-adrenergic receptor (IC50 = 18 μM) . This selectivity profile is a distinctive feature of harmane and is not reported for its close analogs harmine and norharmane. While harmine is a potent inhibitor of monoamine oxidase and DYRK1A, it does not display comparable imidazoline receptor selectivity .

Receptor Pharmacology Neuropharmacology Radioligand Binding

Selective Acetylcholinesterase Inhibition vs. Quinoline Alkaloids

In a comparative study of β-carboline and quinoline alkaloids, harmane was identified as the most potent selective AChE inhibitor with an IC50 of 7.11 ± 2.00 μM and a selectivity index (SI = IC50 BChE/IC50 AChE) of 10.82 [1]. In contrast, vasicine was the most potent BChE inhibitor with an SI of 0.19, and other β-carbolines such as harmine and harmaline showed less pronounced AChE selectivity [1].

Cholinesterase Inhibition Alzheimer's Disease Research Natural Products

Collagen-Selective Antiplatelet Activity vs. Norharmane

In a study evaluating six β-carboline alkaloids, harmane and harmine were identified as the most potent inhibitors of collagen-induced platelet aggregation at 200 μM [1]. Harmol exhibited medium potency, while norharmane, harmalol, and harmaline showed weak, non-significant effects [1]. Harmane and harmine completely inhibited PLCγ2 phosphorylation and cytosolic calcium mobilization, whereas the other compounds were only partially effective [1].

Cardiovascular Pharmacology Platelet Aggregation Thrombosis Research

Distinct MAO-A/MAO-B Selectivity Profile

Harmane is a selective monoamine oxidase inhibitor with IC50 values of 0.5 μM for MAO-A and 5 μM for MAO-B, representing a 10-fold selectivity for the A isoform . In contrast, harmaline exhibits a 10,000-fold selectivity for MAO-A over MAO-B, while tetrahydro-β-carboline and harmane show a difference nearer to ten-fold [1]. Harmine, another close analog, is reported as a potent MAO-A inhibitor (IC50 = 0.0041 μM) with no inhibition of MAO-B [2].

Monoamine Oxidase Inhibition Neurochemistry Antidepressant Research

Dopamine Neuron Activation vs. Nicotine and Norharmane

In vivo electrophysiological recordings revealed that harmane (2 mg/kg) increases the firing rate of ventral tegmental dopamine neurons by approximately 18-fold compared to nicotine (11 μg/kg) [1]. The study also compared harmane to norharmane, cotinine, and MAO inhibitors, demonstrating that harmane's excitatory effect is not attributable to its MAO-A inhibitory properties [1].

Neurotoxicology Addiction Research Parkinson's Disease

Inhibition of Dopamine Biosynthesis vs. Norharmane

In PC12 cells, harmane inhibits dopamine content with an IC50 of 21.2 μM, which is approximately 4.9-fold more potent than norharmane (IC50 = 103.3 μM) [1]. At concentrations of 20 μM and 100 μM, harmane and norharmane inhibited dopamine content by 49.4% and 49.5%, respectively, over 48 hours [1].

Dopamine Metabolism Parkinson's Disease Neurotoxicity

Research and Industrial Applications of Harmane


Analytical Reference for Biological Matrices

Given its established role as a potent neurotoxin implicated in essential tremor and Parkinson's disease , high-purity harmane (e.g., ≥97% by HPLC) serves as an essential analytical reference standard. Its use is critical for developing and validating LC-MS/MS or HPLC methods to accurately quantify harmane levels in plasma, brain tissue, and food products, as demonstrated in clinical and epidemiological studies [2]. This application is distinct from using other β-carbolines due to harmane's unique chromatographic and mass spectrometric properties.

Selective I1-Imidazoline Receptor Probe

Harmane's 1,000-fold selectivity for I1-imidazoline receptors over α2-adrenergic receptors makes it the compound of choice for studies seeking to isolate I1-receptor mediated effects. Researchers investigating central blood pressure regulation, neuroprotection, or insulin secretion should procure harmane rather than harmine or norharmane, which lack this pronounced selectivity window. This ensures that observed physiological responses can be confidently attributed to I1-imidazoline receptor engagement.

Lead Scaffold for Antiplatelet Agents

As one of the two most potent inhibitors of collagen-induced platelet aggregation among six β-carbolines tested , harmane provides a validated starting point for medicinal chemistry campaigns targeting thrombotic disorders. Its complete inhibition of PLCγ2 phosphorylation distinguishes it from norharmane and harmaline, which show negligible activity. This application leverages harmane's specific mechanistic profile to design analogs with improved therapeutic indices.

Dopamine Neuron Hyperexcitability Tool

The finding that harmane activates mesolimbic dopamine neurons with an 18-fold greater efficacy than nicotine positions it as a powerful tool for dissecting the neurocircuitry of addiction. Unlike norharmane or MAO inhibitors, harmane's robust excitatory effect, which is partially nicotinic receptor-dependent, provides a unique pharmacological model for studying tobacco dependence and stimulant-induced neuroplasticity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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